molecular formula C9H10N2 B3351227 3,7-Dimethylimidazo[1,2-A]pyridine CAS No. 34165-15-6

3,7-Dimethylimidazo[1,2-A]pyridine

Cat. No.: B3351227
CAS No.: 34165-15-6
M. Wt: 146.19 g/mol
InChI Key: CEZVAFVOLJSDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dimethylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. It has garnered significant attention due to its wide range of applications in medicinal chemistry, particularly in the development of anti-tuberculosis agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethylimidazo[1,2-A]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions . Another approach involves the cyclization of N-(2-pyridyl)amides with aldehydes in the presence of a base .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dimethylimidazo[1,2-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: N-bromosuccinimide, sodium hydride.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,7-Dimethylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. In the context of its anti-tuberculosis activity, the compound inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts cell wall integrity, leading to bacterial cell death. The compound may also interact with other cellular targets, contributing to its broad-spectrum antimicrobial activity .

Comparison with Similar Compounds

Uniqueness: 3,7-Dimethylimidazo[1,2-A]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit mycolic acid synthesis makes it particularly valuable in the development of anti-tuberculosis agents .

Properties

IUPAC Name

3,7-dimethylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-3-4-11-8(2)6-10-9(11)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZVAFVOLJSDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546846
Record name 3,7-Dimethylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34165-15-6
Record name 3,7-Dimethylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7-Dimethylimidazo[1,2-A]pyridine
Reactant of Route 2
3,7-Dimethylimidazo[1,2-A]pyridine
Reactant of Route 3
3,7-Dimethylimidazo[1,2-A]pyridine
Reactant of Route 4
Reactant of Route 4
3,7-Dimethylimidazo[1,2-A]pyridine
Reactant of Route 5
3,7-Dimethylimidazo[1,2-A]pyridine
Reactant of Route 6
3,7-Dimethylimidazo[1,2-A]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.